molecular formula C18H17N3O4S B596080 Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-11-5

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B596080
M. Wt: 371.411
InChI Key: OOFVXQPUOCGAJP-UHFFFAOYSA-N
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Description

“Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing in phosphorus oxychloride at 105°C for 3–4 hours .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under specific conditions, such as refluxing in phosphorus oxychloride . The reactions were monitored and characterized using various analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The combined ethyl acetate layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

The specific scientific field

Pharmaceutical Research

2. A comprehensive and detailed summary of the application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . In this study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds were then evaluated for their neuroprotective and anti-neuroinflammatory activity .

3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters: The triazole-pyrimidine hybrid compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

The specific scientific field

2. A comprehensive and detailed summary of the application: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters: The synthetic protocols to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .

4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses: Among the pyridopyrimidines, we can mention palbociclib and dilmapimod . Palbociclib is a breast cancer drug developed by Pfizer and Dilmapimod has potential activity against rheumatoid arthritis .

Future Directions

The future directions for this compound include further exploration of its neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 8-benzyl-5-hydroxy-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-25-17(24)13-14(22)12-9-19-18(26-2)20-15(12)21(16(13)23)10-11-7-5-4-6-8-11/h4-9,22H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVXQPUOCGAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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